molecular formula C11H12O2 B13062018 4-Cyclopropyl-3-methoxybenzaldehyde

4-Cyclopropyl-3-methoxybenzaldehyde

Cat. No.: B13062018
M. Wt: 176.21 g/mol
InChI Key: ZZPUVEJFSBSPAF-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopropyl group at the fourth position and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-3-methoxybenzaldehyde can be achieved through several methods. One common approach involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . The reaction conditions typically involve the use of palladium catalysts and organoboron reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of reagents and catalysts may also be influenced by cost and availability.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-Cyclopropyl-3-methoxybenzoic acid.

    Reduction: 4-Cyclopropyl-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropyl-3-methoxybenzaldehyde has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological processes involving aldehydes.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-methoxybenzaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropyl and methoxy groups may influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-3-methoxybenzaldehyde is unique due to the presence of both the cyclopropyl and methoxy groups on the benzene ring

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-cyclopropyl-3-methoxybenzaldehyde

InChI

InChI=1S/C11H12O2/c1-13-11-6-8(7-12)2-5-10(11)9-3-4-9/h2,5-7,9H,3-4H2,1H3

InChI Key

ZZPUVEJFSBSPAF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)C2CC2

Origin of Product

United States

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